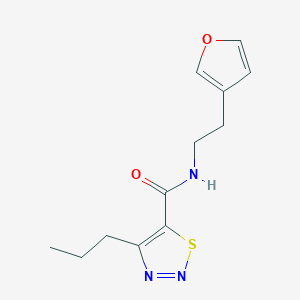

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . Thiadiazole rings can also be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiadiazole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Furans are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Thiadiazoles can also participate in various reactions, such as nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiadiazole rings could affect its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research on furan and thiadiazole derivatives, such as those conducted by Aleksandrov et al. (2017) and Remizov et al. (2019), demonstrates the versatility of these compounds in chemical synthesis. These studies highlight the reactivity of furan and thiadiazole moieties towards various electrophilic and nucleophilic substitution reactions, which are crucial for the synthesis of complex organic molecules. This reactivity can be leveraged to develop novel compounds with potential applications in medicinal chemistry and material science (Aleksandrov et al., 2017); (Remizov et al., 2019).

Antimicrobial and Anticancer Activity

Compounds bearing furan and thiadiazole rings have shown promising biological activities. For instance, studies by Zaki et al. (2018) on chalcone derivatives involving furan and thiadiazole structures revealed significant antimicrobial and anticancer properties. These findings suggest the potential of furan-thiadiazole compounds in the development of new therapeutic agents, offering a foundation for future research into specific derivatives including N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (Zaki et al., 2018).

Molecular Characterization and Biological Activity

The molecular and electronic structures of furan-carboxamide derivatives, as well as their antimicrobial activities, have been characterized in depth. A study by Çakmak et al. (2022) on a thiazole-based heterocyclic amide demonstrated how the structural characterization correlates with biological activity, emphasizing the importance of detailed molecular studies for understanding the potential applications of these compounds in pharmacology and biotechnology (Çakmak et al., 2022).

Mécanisme D'action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives are known to interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

Furan derivatives are known to have a broad range of uses and a wide variety of bio-based products .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties .

Action Environment

The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLLWVWFSKYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)

![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)